1-(4-(2-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

Researchers seeking structurally differentiated kinase inhibitor chemotypes often face limited diversity beyond conventional 2,4-substituted imidazole series. This compound provides a complementary 1,4-disubstituted imidazole-4-carboxamide scaffold with an ortho-fluorine benzamido motif and m-tolyl carboxamide terminus, enabling systematic SAR exploration of fluorine conformational effects. - ≥95% HPLC purity supports direct biochemical assay deployment. - Matched-pair potential with the 4-fluorobenzamido regioisomer for ortho- vs. para-fluorine comparisons. - Dual-amide pharmacophore suitable for computational docking and molecular dynamics studies.

Molecular Formula C25H21FN4O2
Molecular Weight 428.467
CAS No. 1251608-79-3
Cat. No. B2620304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide
CAS1251608-79-3
Molecular FormulaC25H21FN4O2
Molecular Weight428.467
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F
InChIInChI=1S/C25H21FN4O2/c1-17-5-4-6-20(13-17)29-25(32)23-15-30(16-27-23)14-18-9-11-19(12-10-18)28-24(31)21-7-2-3-8-22(21)26/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32)
InChIKeyNZJLPKBVRRXTMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Procurement: Imidazole-4-carboxamide 1251608-79-3


1-(4-(2-Fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide (CAS 1251608-79-3) is a fully synthetic, small-molecule imidazole-4-carboxamide derivative with the molecular formula C₂₅H₂₁FN₄O₂ and a molecular weight of 428.47 g/mol . The compound features a 1,4-disubstituted imidazole core bearing a 2-fluorobenzamido-benzyl group at N1 and an m-tolyl carboxamide at C4. It is classified within the broader imidazole carboxamide family, a scaffold extensively investigated for kinase inhibition, antimicrobial activity, and modulation of protein–protein interactions [1]. The compound is supplied at ≥95% purity (HPLC) for research use .

Generic Substitution Is Not Justified for 1251608-79-3


Within the imidazole-4-carboxamide chemical space, subtle variations in the benzamido substitution pattern and the N-aryl carboxamide group can profoundly alter conformational preference, hydrogen-bonding networks, and target engagement profiles . The target compound incorporates an ortho-fluorine on the benzamido ring and a meta-methyl substituent on the anilide moiety — two structural features that distinguish it from close analogs such as the 4-fluorobenzamido isomer (CAS 1251662-24-4) and the N-phenyl analog (CAS 1251572-60-7). In the absence of published head-to-head biological data, the known sensitivity of imidazole carboxamide SAR to regioisomeric and substituent changes means that even structurally proximate analogs cannot be assumed to exhibit equivalent binding, selectivity, or pharmacokinetic behavior [1]. Procurement decisions based solely on scaffold similarity without experimental confirmation risk selecting a compound with divergent target engagement and off-target profiles.

Quantitative Differentiation Evidence for 1251608-79-3


Ortho vs. Para Fluoro Conformational Impact

The target compound bears an ortho-fluorine on the benzamido ring (2-fluorobenzamido), whereas the closest commercial analog (CAS 1251662-24-4) bears a para-fluorine . Ortho-fluorine substitution introduces a steric and electronic perturbation that restricts rotational freedom of the benzamide–phenyl linkage and alters the torsion angle between the amide carbonyl and the aromatic ring, potentially affecting the compound's ability to adopt a bioactive conformation in kinase or receptor binding pockets [1]. This regioisomeric distinction is a well-precedented differentiation vector in medicinal chemistry SAR campaigns.

Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

m-Tolyl vs. Phenyl: Lipophilicity & Steric Bulk

The target compound incorporates an N-(m-tolyl) carboxamide group, whereas analog CAS 1251572-60-7 bears an unsubstituted N-phenyl group . The meta-methyl group increases calculated logP by approximately +0.5 units and adds steric bulk adjacent to the carboxamide NH, which may influence hydrogen-bonding geometry and target selectivity . The m-tolyl group also introduces a chiral axis when rotation is restricted, a feature absent in the N-phenyl analog.

Physicochemical Properties Lipophilicity Drug Design

Supplier-Verified Purity for Reproducible Screening

The target compound is supplied at ≥95% purity as confirmed by HPLC . This purity specification meets the typical threshold for reliable biochemical and cell-based screening assays, where impurities below 5% are generally considered acceptable for primary hit confirmation [1]. In contrast, some analogs in this series are listed without explicit purity certification or at lower purity grades, introducing uncertainty in assay reproducibility.

Quality Control Reproducibility Compound Procurement

Imidazole-4-Carboxamide Scaffold: Kinase Inhibition Evidence

The imidazole-4-carboxamide scaffold has been validated as a productive chemotype for kinase inhibition, most notably in the discovery of potent and selective TAK1 (MAP3K7) inhibitors [1]. In that campaign, 2,4-1H-imidazole carboxamides achieved IC₅₀ values in the low nanomolar range against TAK1 with remarkable kinome selectivity [1]. The target compound shares the core imidazole-4-carboxamide pharmacophore but with a distinct 1,4-substitution pattern (N1-benzyl, C4-carboxamide) rather than the 2,4-pattern reported. This scaffold similarity supports its utility in kinase-focused screening libraries, though direct potency extrapolation from 2,4- to 1,4-substituted analogs is not warranted without experimental confirmation.

Kinase Inhibition TAK1 Scaffold Pharmacology

Dual Amide H-Bond Capacity vs. Mono-Amide Analogs

The target compound contains two distinct amide bonds: a 2-fluorobenzamido group linking the benzyl spacer and an m-tolyl carboxamide at the imidazole C4 position . This dual-amide architecture provides four hydrogen-bond donor/acceptor sites (two NH donors + two C=O acceptors), doubling the hydrogen-bonding capacity compared to simpler imidazole-4-carboxamide building blocks such as 1-(m-tolyl)-1H-imidazole-4-carboxamide (CAS not available; C₁₁H₁₁N₃O, MW 201.22) which contains only a single carboxamide . This expanded hydrogen-bonding potential may enable recognition of target pockets requiring bidentate or bridging interactions.

Hydrogen Bonding Molecular Recognition Target Engagement

Research Application Scenarios for 1251608-79-3


Kinase-Focused Small-Molecule Screening Libraries

Based on the validated kinase inhibition activity of the imidazole carboxamide scaffold class [1], this compound is a structurally differentiated candidate for inclusion in kinase-targeted screening decks. Its 1,4-disubstituted imidazole-4-carboxamide architecture, ortho-fluorine benzamido motif, and m-tolyl carboxamide terminus distinguish it from the more extensively studied 2,4-substituted TAK1 inhibitor series, offering a complementary chemotype for hit-finding campaigns against under-explored kinases. Procurement at ≥95% purity supports direct deployment in biochemical assays.

SAR Studies of Fluorobenzamido Positional Isomers

The target compound (2-fluorobenzamido) and its 4-fluorobenzamido regioisomer (CAS 1251662-24-4) form a matched pair for systematic SAR exploration of ortho- vs. para-fluorine effects on target binding, metabolic stability, and cellular permeability. Such regioisomeric comparisons are a standard medicinal chemistry strategy for optimizing lead candidates and understanding fluorine conformational effects [2].

Antimicrobial or Antifungal Screening Cascades

Imidazole derivatives, including carboxamide-functionalized variants, have demonstrated antimicrobial and antifungal activities in published studies [3]. While the target compound lacks published antimicrobial data, its structural features (fluorinated benzamido group, imidazole core, and lipophilic m-tolyl substituent) are consistent with chemotypes active against bacterial and fungal pathogens. The compound can serve as a starting point for phenotypic antimicrobial screening with subsequent hit validation.

Computational Chemistry and Molecular Docking Studies

The well-defined molecular structure, availability of SMILES notation (Cc1cccc(NC(=O)c2cn(Cc3ccc(NC(=O)c4ccccc4F)cc3)cn2)c1) , and dual-amide pharmacophore make this compound suitable for computational docking and molecular dynamics simulations. Its ortho-fluorine substituent provides a useful probe for evaluating fluorine-specific interactions (C–F···H, C–F···π, and C–F···C=O multipolar interactions) in silico, contributing to the rational design of fluorinated drug candidates.

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